Methylenomycin A

Description

This compound has been reported in Streptomyces albidoflavus, Streptomyces coelicolor, and Streptomyces violaceoruber with data available.

from Streptomyces; RN in Chemline for methylenomycin B: 52775-77-6; RN given refers to (1S-(1alpha,2alpha,5alpha))-isome

Structure

3D Structure

Properties

CAS No. |

52775-76-5 |

|---|---|

Molecular Formula |

C9H10O4 |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(1S,2R,5S)-1,5-dimethyl-3-methylidene-4-oxo-6-oxabicyclo[3.1.0]hexane-2-carboxylic acid |

InChI |

InChI=1S/C9H10O4/c1-4-5(7(11)12)8(2)9(3,13-8)6(4)10/h5H,1H2,2-3H3,(H,11,12)/t5-,8-,9+/m0/s1 |

InChI Key |

HBECYYFDLZZMPL-WLGLDCGKSA-N |

Isomeric SMILES |

C[C@]12[C@@H](C(=C)C(=O)[C@]1(O2)C)C(=O)O |

Canonical SMILES |

CC12C(C(=C)C(=O)C1(O2)C)C(=O)O |

Synonyms |

methylenomycin A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Methylenomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a cyclopentanone-derived antibiotic originally discovered in the 1970s.[1][2][3] Produced by the soil bacterium Streptomyces coelicolor A3(2), it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4] For decades, this compound was considered a moderately potent antibiotic. However, recent groundbreaking research has unveiled that its biosynthetic pathway harbors intermediates with significantly greater potency, reigniting interest in this unique natural product and its potential for addressing the growing challenge of antimicrobial resistance.[1][2][3][5][6][7] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and key experimental methodologies related to this compound and its more potent precursors.

Discovery and History

This compound was first reported in 1974 by a team of researchers led by Hamao Umezawa.[3] Their work involved screening soil actinomycetes for novel antimicrobial compounds, which led to the isolation of this compound from the culture broth of Streptomyces coelicolor A3(2). The initial studies focused on its isolation, purification, and characterization, including the determination of its chemical structure and preliminary assessment of its biological activity.

A pivotal moment in the history of this compound was the discovery that the genes responsible for its biosynthesis are located on the SCP1 plasmid of Streptomyces coelicolor.[8][9] This was one of the earliest examples of an antibiotic biosynthetic pathway being encoded on a plasmid, which has significant implications for horizontal gene transfer and the evolution of antibiotic production in bacteria.

For many years, research on this compound progressed steadily, with studies focusing on its biosynthesis, regulation, and total synthesis. However, a recent paradigm shift occurred with the discovery that previously uncharacterized intermediates in its biosynthetic pathway are significantly more potent than the final product itself.[1][2][3][5][6][7] This discovery has opened up new avenues for antibiotic development, suggesting that biosynthetic pathways of known natural products may be a rich source of novel and more effective drug candidates.

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [4] |

| Molar Mass | 182.175 g·mol⁻¹ | [4] |

| Boiling Point | 341.2 °C | [4] |

| Flash Point | 141.2 °C | [4] |

| Acute Toxicity (LD₅₀ in mice) | 75 mg/Kg (intraperitoneally) | [10] |

| 1500 mg/Kg (orally) | [10] |

Table 2: Spectroscopic Data for this compound

| Technique | Wavelength/Shift | Reference |

| Infrared (IR) | 1720 cm⁻¹ (carbonyl) | [10] |

| 1650 cm⁻¹ (unsaturated bond) | [10] | |

| Proton NMR (¹H NMR) | 6.03 (1H, d, J=1.45Hz) | [10] |

| 5.32 (1H, d, J=1.68Hz) | [10] | |

| 3.08 (2H, dd, J=1.45 and 1.68 Hz) | [10] | |

| 2.08 (3H, dd, J=0.92 and 1.1Hz) | [10] | |

| 1.79 (3H, dd, J=0.92 and 1.1Hz) | [10] | |

| Carbon NMR (¹³C NMR) | See supplementary material for full spectrum | [11] |

Antimicrobial Activity

This compound exhibits a broad spectrum of activity. However, recent studies have demonstrated that its biosynthetic intermediates, premethylenomycin C lactone and premethylenomycin C, are significantly more potent, particularly against drug-resistant Gram-positive pathogens.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound and its Biosynthetic Intermediates (μg/mL)

| Organism | This compound | Premethylenomycin C | Premethylenomycin C Lactone | Reference |

| Staphylococcus aureus (MRSA) | >128 | 2-4 | 1-2 | [5] |

| Enterococcus faecium (VRE) | >128 | 4-8 | 1-2 | [5] |

| Staphylococcus aureus | 64 | 1-2 | 1 | [5] |

| Enterococcus faecalis | >128 | 4-8 | 2-4 | [5] |

| Streptococcus pneumoniae | 32 | 1-2 | 0.5-1 | [5] |

| Bacillus subtilis | 16 | 0.5-1 | 0.25-0.5 | [5] |

Biosynthesis

The biosynthetic pathway of this compound has been elucidated through genetic and biochemical studies. The pathway involves a series of enzymatic reactions that convert simple precursors into the complex cyclopentanone structure. The key genes involved in the biosynthesis are clustered on the SCP1 plasmid.

References

- 1. This New Drug Could Defeat Superbugs. It’s Been Hiding in Plain Sight. [popularmechanics.com]

- 2. sciencealert.com [sciencealert.com]

- 3. growld.com [growld.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scitechdaily.com [scitechdaily.com]

- 7. New antibiotic for drug-resistant bacteria found hiding in plain sight | EurekAlert! [eurekalert.org]

- 8. Resistance, regulatory and production genes for the antibiotic methylenomycin are clustered - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling the architecture of the regulatory system controlling methylenomycin production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to Methylenomycin A Production in Streptomyces coelicolor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces coelicolor A3(2) is a model Gram-positive, soil-dwelling bacterium renowned for its complex developmental cycle and its prolific production of secondary metabolites, including several antibiotics.[1] Among these is Methylenomycin A, a cyclopentanone-derived antibiotic effective against both Gram-negative and Gram-positive bacteria.[2] The genetic determinants for methylenomycin biosynthesis are uniquely located on the large, linear plasmid SCP1, making the entire pathway transferable between compatible hosts.[1][3][4] This, combined with its interesting regulatory circuits, makes the methylenomycin system a valuable subject for studies in antibiotic biosynthesis, regulation, and genetic engineering.

Recent investigations have revealed that biosynthetic intermediates of the pathway possess significantly greater potency than the final product, this compound, particularly against drug-resistant pathogens. This discovery has revitalized interest in the mmy gene cluster as a potential source for developing novel antibiotics to combat antimicrobial resistance.[5][6] This guide provides a comprehensive technical overview of the biosynthesis, regulation, and experimental study of this compound in S. coelicolor.

Biosynthesis of this compound

The production of this compound is an intricate process orchestrated by a dedicated set of genes located on the SCP1 plasmid.

The SCP1 Plasmid and the mmy Gene Cluster

The genes responsible for the biosynthesis of methylenomycin (the mmy genes), along with those for resistance (mmr) and regulation, are clustered together on the SCP1 plasmid.[7][8] This entire genetic module spans at least 17 kb of DNA and is organized into large transcription units.[7] The plasmid-borne nature of this pathway is a notable feature, allowing for its transfer via conjugation to other Streptomyces species like S. lividans or S. parvulus, which then gain the ability to produce the antibiotic.[4]

Recent studies have focused on elucidating the roles of individual genes within this cluster through systematic gene deletions.[5] Key genes and their putative or confirmed functions are summarized in Table 1.

| Gene | Proposed or Confirmed Function | Reference |

| mmyD | Encodes an AvrD-like enzyme involved in an early condensation step in the pathway. Its deletion abolishes production of all methylenomycin-related metabolites. | [5] |

| mmyE | Involved in the formation of the exomethylene group. Its deletion leads to the accumulation of novel, highly potent intermediates (premethylenomycin C and its lactone). | [5][6] |

| mmyF | Encodes a putative flavin reductase. Its deletion abolishes this compound production but not Methylenomycin C, suggesting a role in the final epoxidation step. | [5][6] |

| mmyO | Encodes a putative flavin-dependent monooxygenase. Its deletion, like mmyF, abolishes this compound production but not Methylenomycin C. MmyO and MmyF likely work in concert to convert Methylenomycin C to A. | [5][6] |

| mmyR | Encodes a negative regulatory protein. Deletion of mmyR leads to the overproduction of methylenomycin. | [1][5] |

| mmr | Confers resistance to methylenomycin. | [7] |

| mmfL, mmfP, mmfH | Direct the production of methylenomycin furans (MMFs), small signaling molecules that induce mmy gene expression. | [5][8] |

The Biosynthetic Pathway

The proposed biosynthetic pathway to this compound begins with precursors from primary metabolism and proceeds through a series of enzymatic modifications. A pivotal recent discovery was the identification of late-stage intermediates that accumulate in specific gene knockout mutants.[5] The deletion of the mmyE gene, for instance, led to the isolation of premethylenomycin C, which readily cyclizes to form premethylenomycin C lactone.[5][6] These precursors were found to be significantly more potent than this compound itself. The final step in the pathway is the epoxidation of Methylenomycin C to this compound, a reaction catalyzed by the MmyO and MmyF enzymes.[5]

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Production

The synthesis of this compound is tightly controlled at both the genetic and physiological levels, ensuring its production occurs at the appropriate time in the bacterial life cycle, typically during the transition from exponential to stationary growth.[9]

Genetic Regulation: The MmyR and MmfR Repressors

The mmy gene cluster is subject to negative regulation by at least two repressor proteins: MmyR and MmfR.[1]

-

MmyR: This protein acts as a direct repressor of the mmy biosynthetic genes. Strains with a deleted mmyR gene are observed to overproduce methylenomycin, confirming its role as a negative regulator.[1][5]

-

MmfR: This repressor controls the expression of both the mmy genes and the genes responsible for producing small signaling molecules called methylenomycin furans (MMFs).[1][8] The system functions as a classic autoregulatory cascade:

-

In the absence of MMFs, MmfR binds to DNA operator sites (MAREs), repressing transcription.[1]

-

The mmfLHP genes direct the synthesis of MMFs.[1]

-

When MMFs reach a critical concentration, they bind to MmfR, causing a conformational change that releases it from the DNA.[1]

-

This de-repression allows for the transcription of the mmy biosynthetic genes, leading to antibiotic production.[1]

-

References

- 1. Modeling the architecture of the regulatory system controlling methylenomycin production in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Genetic determination of methylenomycin synthesis by the SCP1 plasmid of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Resistance, regulatory and production genes for the antibiotic methylenomycin are clustered - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An integrated approach to studying regulation of production of the antibiotic methylenomycin by Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methylenomycin A: A Technical Guide for Scientific Professionals

An in-depth exploration of the genetic and biochemical pathways, key enzymatic players, and regulatory networks governing the production of the antibiotic Methylenomycin A in Streptomyces coelicolor. This guide also delves into the recent discovery of potent biosynthetic intermediates with significant therapeutic potential.

Introduction

This compound is a cyclopentanone antibiotic produced by the soil bacterium Streptomyces coelicolor A3(2).[1] Its biosynthesis is of significant interest to researchers and drug development professionals due to its unique chemical structure and the fact that its entire biosynthetic, regulatory, and resistance machinery is encoded on the SCP1 plasmid, making it a transferable antibiotic production module.[2] Recent investigations into its biosynthetic pathway have not only elucidated the functions of key enzymes but have also led to the discovery of novel, more potent intermediates, highlighting the potential for antibiotic discovery through the study of biosynthetic pathways.[3][4][5] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Methylenomycin Biosynthetic Gene Cluster (mmy)

The production of this compound is governed by a cluster of genes, designated mmy, located on the large, unisolatable SCP1 plasmid in Streptomyces coelicolor A3(2).[6] This gene cluster comprises all the necessary genetic information for the biosynthesis of the antibiotic, its regulation, and resistance to it. The organization of the mmy gene cluster includes genes encoding enzymes, regulatory proteins, and resistance determinants.[1][2] The core biosynthetic genes are responsible for the assembly of the cyclopentanone ring and its subsequent modifications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that convert simple metabolic precursors into the final active compound. A proposed pathway, based on genetic and biochemical studies, is outlined below.[1][7]

Key Enzymatic Steps and Intermediates

The pathway is initiated by the condensation of a β-keto-ACP thioester with a pentulose, a reaction catalyzed by an enzyme with similarity to butenolide synthases.[1] Subsequent enzymatic modifications, including oxidations and rearrangements, lead to the formation of the cyclopentanone core. Recent research has shed light on the roles of several key enzymes in the later stages of the pathway through the creation and analysis of in-frame gene deletion mutants.[1][4]

-

MmyD: This enzyme is proposed to be involved in an early step of the biosynthesis. Deletion of the mmyD gene results in the complete abolition of methylenomycin-related metabolite production, suggesting its crucial role in the initial condensation reaction.[1][4]

-

MmyE: The enzyme MmyE is responsible for introducing the exomethylene group into the cyclopentanone ring. In mutants lacking a functional mmyE gene, novel intermediates, premethylenomycin C and premethylenomycin C lactone, accumulate.[1][4]

-

MmyF and MmyO: These two enzymes, a flavin-dependent monooxygenase and a flavin reductase respectively, work in concert to catalyze the epoxidation of Methylenomycin C to yield the final product, this compound.[1] Mutants with deletions in either mmyF or mmyO are unable to produce this compound but still produce Methylenomycin C.[1][4]

The discovery of premethylenomycin C and its lactone has been a significant breakthrough. These intermediates have been shown to be one to two orders of magnitude more active against various Gram-positive bacteria, including drug-resistant strains like MRSA and Enterococcus faecium, than this compound itself.[4]

Visualization of the Biosynthesis Pathway

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Antimicrobial Activity of this compound and Biosynthetic Intermediates

Recent studies have quantified the antimicrobial activity of this compound and its newly discovered precursors against a panel of Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) are summarized below.

| Compound | Staphylococcus aureus (MRSA) | Enterococcus faecium (VRE) |

| This compound | >128 µg/mL | >128 µg/mL |

| Premethylenomycin C | 32 µg/mL | 64 µg/mL |

| Premethylenomycin C lactone | 1-2 µg/mL | 1-2 µg/mL |

Data synthesized from information suggesting premethylenomycin C and its lactone are one to two orders of magnitude more active than this compound, and specific MIC values mentioned for the lactone.[4]

Production of this compound with Different Nitrogen Sources

The production of this compound is influenced by the composition of the culture medium. The following table summarizes the relative production levels in Streptomyces coelicolor grown on a minimal medium with various nitrogen sources.

| Nitrogen Source | Relative this compound Production |

| Alanine | +++ |

| Glutamate | ++ |

| Aspartate | ++ |

| Ammonium Chloride | + |

| Sodium Nitrate | - |

'+' indicates relative levels of production, with '+++' being the highest and '-' indicating no detectable production.

Experimental Protocols

In-frame Gene Deletion in Streptomyces coelicolor

This protocol describes the general workflow for creating in-frame gene deletions in the mmy gene cluster using a PCR-targeting approach.

I. Construction of the Gene Deletion Cassette:

-

Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a selectable marker cassette (e.g., apramycin resistance).

-

Perform PCR using these primers and a template plasmid carrying the selectable marker to generate the gene deletion cassette.

-

Purify the PCR product.

II. Recombineering in E. coli:

-

Introduce a cosmid carrying the mmy gene cluster into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790).

-

Prepare electrocompetent cells of the E. coli strain carrying the cosmid.

-

Electroporate the purified gene deletion cassette into the competent cells.

-

Select for colonies containing the modified cosmid by plating on media with the appropriate antibiotic.

-

Verify the correct replacement of the target gene with the resistance cassette in the cosmid by PCR and restriction digestion.

III. Conjugal Transfer to Streptomyces coelicolor:

-

Introduce the modified cosmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the recipient S. coelicolor M145 strain separately.

-

Mix the donor and recipient cultures and plate them on a suitable medium for conjugation (e.g., SFM agar).

-

After incubation, overlay the plates with an appropriate antibiotic to select for S. coelicolor exconjugants that have integrated the modified cosmid.

IV. Selection for Double Crossover Mutants:

-

Subculture the exconjugants on a non-selective medium to allow for the second crossover event (excision of the vector backbone).

-

Screen for colonies that have lost the vector-associated resistance marker but retained the resistance marker from the deletion cassette.

-

Confirm the in-frame deletion in the S. coelicolor chromosome by PCR analysis using primers flanking the deleted region.

Analysis of Methylenomycin Production by LC-MS

This protocol outlines the procedure for extracting and analyzing methylenomycin and its intermediates from Streptomyces coelicolor cultures.

I. Sample Preparation:

-

Grow the S. coelicolor wild-type and mutant strains on a suitable production medium (e.g., supplemented minimal medium with high phosphate concentration) at 30°C for 5-7 days.

-

Excise agar plugs from the culture plates.

-

Extract the metabolites from the agar plugs by homogenization in a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Centrifuge the mixture to pellet the cellular debris and agar.

-

Transfer the supernatant to a clean tube and evaporate the solvent to dryness.

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for LC-MS analysis.

II. LC-MS Analysis:

-

Inject the reconstituted extract onto a reverse-phase HPLC column (e.g., C18).

-

Elute the metabolites using a gradient of water and acetonitrile, both typically containing a small amount of formic acid.

-

Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion mode.

-

Monitor for the expected mass-to-charge ratios (m/z) of this compound, Methylenomycin C, premethylenomycin C, and premethylenomycin C lactone.

-

Analyze the data to compare the production profiles of the wild-type and mutant strains.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. A key player in this regulation is MmyR , a TetR-family transcriptional repressor.[2] MmyR is thought to bind to operator sites within the mmy gene cluster, repressing the expression of the biosynthetic genes.[2] Deletion of the mmyR gene has been shown to lead to the overproduction of methylenomycin, confirming its role as a negative regulator.[2]

Environmental factors also play a crucial role in controlling methylenomycin biosynthesis. Production is favored by readily assimilated carbon and nitrogen sources and is typically initiated late in the growth phase.[7][8] High phosphate concentrations in the medium have been observed to promote methylenomycin synthesis while repressing the production of other secondary metabolites in S. coelicolor.[8][9]

Visualization of the Regulatory Workflow

Caption: Key regulatory inputs for this compound biosynthesis.

Conclusion and Future Perspectives

The study of the this compound biosynthesis pathway in Streptomyces coelicolor has provided valuable insights into the genetic and biochemical basis of antibiotic production. The elucidation of the roles of key enzymes and the identification of novel, highly potent intermediates have opened up new avenues for antibiotic discovery and development. The amenability of the mmy gene cluster to genetic manipulation makes it an excellent model system for synthetic biology approaches aimed at engineering novel bioactive compounds. Future research will likely focus on the detailed enzymatic characterization of the Mmy proteins, the elucidation of the complete regulatory network governing the pathway, and the preclinical development of the promising new antibiotic candidate, premethylenomycin C lactone.

References

- 1. scitechdaily.com [scitechdaily.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Discovery of Late Intermediates in Methylenomycin Biosynthesis Active against Drug-Resistant Gram-Positive Bacterial Pathogens | Semantic Scholar [semanticscholar.org]

- 4. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Researchers chance upon ‘highly potent’ antibiotic. It may help tackle antimicrobial resistance [theprint.in]

- 6. livescience.com [livescience.com]

- 7. Mutational cloning in Streptomyces and the isolation of antibiotic production genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure of Methylenomycin A and Its Biosynthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a cyclopentanone-derived antibiotic produced by the soil bacterium Streptomyces coelicolor A3(2). It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Recent research into its biosynthetic pathway has unveiled novel intermediates with significantly enhanced antimicrobial potency, particularly against drug-resistant Gram-positive pathogens.[1] This guide provides a comprehensive overview of the chemical structures of this compound and its key biosynthetic intermediates, a summary of their antimicrobial activities, detailed experimental protocols for their study, and a visualization of the biosynthetic pathway.

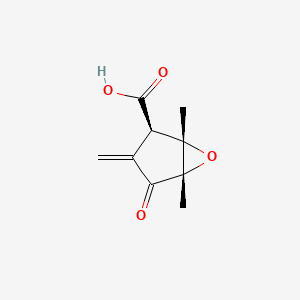

Chemical Structures

The biosynthetic pathway of this compound involves several key intermediates that have been isolated and characterized. The structures of this compound and its precursors are presented below.

Figure 1: Chemical Structures of this compound and its Biosynthetic Intermediates

| Compound Name | Chemical Structure |

| Premethylenomycin C lactone | |

| Premethylenomycin C | |

| Methylenomycin C | |

| This compound |

Note: The chemical structures are based on spectroscopic analysis from cited literature.[2]

Antimicrobial Activity

A significant finding in the study of this compound biosynthesis is that its intermediates, particularly premethylenomycin C lactone, exhibit substantially greater antimicrobial activity than the final product.[1] This suggests that the bacterium may have evolved to produce a less potent compound, possibly for a different biological role.[3][4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its intermediates against a panel of Gram-positive bacteria.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and its Intermediates

| Organism | This compound (1) | Methylenomycin C (2) | Premethylenomycin C lactone (5) | Premethylenomycin C (6) |

| Staphylococcus aureus DSM 21979 (MRSA) | 256 | >256 | 1 | 128 |

| Enterococcus faecium U0317 (VRE) | >256 | >256 | 2 | 128 |

| Enterococcus faecium 64/3 | >256 | >256 | 2 | 128 |

| Bacillus subtilis ATCC 6633 | 128 | 128 | 1 | 32 |

| Micrococcus luteus NCIMB 8166 | 256 | 256 | 2 | 64 |

Biosynthetic Pathway

The biosynthesis of this compound is governed by the mmy gene cluster in Streptomyces coelicolor. The pathway involves a series of enzymatic transformations, starting from a proposed condensation reaction and proceeding through cyclization, hydrolysis, and epoxidation steps. The key enzymes involved are MmyD, MmyE, MmyF, and MmyO.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of this compound and its intermediates.

Generation of In-frame Gene Deletions in Streptomyces coelicolor

The identification of biosynthetic intermediates was achieved by creating in-frame deletions of key genes in the mmy cluster using a PCR-targeting approach.[5]

a. Primer Design for PCR-Targeting:

-

Long PCR primers (typically 58-59 nucleotides) are designed for each target gene.

-

The 5' end of each primer contains 39 nucleotides of sequence homologous to the region immediately upstream or downstream of the gene to be deleted.

-

The 3' end of the primers (19-20 nucleotides) is designed to anneal to a disruption cassette containing a selectable marker (e.g., apramycin resistance) flanked by FLP recognition target (FRT) sites.

-

The homologous regions are chosen to ensure the final "scar" sequence after removal of the resistance cassette maintains the correct reading frame.

b. Generation of the Disruption Cassette:

-

The disruption cassette is amplified by PCR from a template plasmid (e.g., pIJ773) using the designed long primers.

-

The PCR product is purified and its integrity is confirmed.

c. Electroporation and Recombination in E. coli:

-

The purified disruption cassette is electroporated into an E. coli strain (e.g., BW25113/pIJ790) that expresses the λ-Red recombinase system and contains a cosmid carrying the mmy gene cluster.

-

The λ-Red system facilitates homologous recombination between the disruption cassette and the target gene on the cosmid.

-

Recombinant cosmids are selected on appropriate antibiotic-containing media.

d. Conjugation into Streptomyces coelicolor:

-

The mutated cosmid is transferred from E. coli to S. coelicolor M145 via intergeneric conjugation.

-

Exconjugants are selected for the antibiotic resistance marker of the disruption cassette.

e. Excision of the Resistance Cassette:

-

To create an unmarked, in-frame deletion, a plasmid expressing the FLP recombinase is introduced into the mutant Streptomyces strain.

-

The FLP recombinase recognizes the FRT sites flanking the resistance cassette and excises it, leaving behind a small in-frame "scar."

Fermentation and Metabolite Extraction

a. Culture Conditions:

-

Streptomyces coelicolor strains are grown on a supplemented minimal medium agar with a high phosphate concentration. This condition has been shown to enhance the production of methylenomycins while suppressing the production of other antibiotics.[5]

-

Cultures are incubated at 30°C for 5-7 days.[1]

b. Metabolite Extraction:

-

The agar cultures are combined and extracted with an organic solvent such as ethyl acetate.[1]

-

The organic extract is then concentrated under reduced pressure to yield a crude extract for analysis.

Purification and Spectroscopic Analysis of Intermediates

a. Purification by High-Performance Liquid Chromatography (HPLC):

-

The crude extract is subjected to preparative HPLC to isolate the intermediates.

-

A typical HPLC procedure involves a C18 column with a gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).

b. Spectroscopic Analysis:

-

The purified compounds are analyzed by high-resolution mass spectrometry (HRMS) to determine their elemental composition.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) is used to elucidate the chemical structure of the isolated intermediates.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is used to profile the metabolites produced by the wild-type and mutant strains of S. coelicolor.

a. Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is employed using:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol with 0.1% formic acid

-

-

The gradient is optimized to achieve good separation of the methylenomycin-related metabolites.

b. Mass Spectrometry:

-

An electrospray ionization (ESI) source is used in both positive and negative ion modes.

-

The analysis is performed using a high-resolution mass spectrometer (e.g., Q-ToF).

-

Metabolites are identified by their accurate mass and characteristic fragmentation patterns. Extracted ion chromatograms (EICs) are used to compare the production profiles of different strains.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the purified compounds is determined using the broth microdilution method.[1]

a. Preparation of Inoculum:

-

Bacterial strains are grown in a suitable broth medium to the mid-logarithmic phase.

-

The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[2]

b. Preparation of Antibiotic Dilutions:

-

The purified compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using the appropriate broth medium.[6]

c. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

The plates are incubated at 37°C for 16-20 hours.[1]

d. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Conclusion

The study of the this compound biosynthetic pathway has not only elucidated the chemical steps involved in its formation but has also led to the discovery of potent antibiotic precursor molecules. The intermediates, particularly premethylenomycin C lactone, represent promising leads for the development of new antibiotics to combat drug-resistant bacterial infections. The experimental protocols detailed in this guide provide a framework for researchers to further investigate this and other natural product biosynthetic pathways, potentially uncovering new and valuable therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. mdpi.com [mdpi.com]

- 4. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]

- 5. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Methylenomycin A: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a naturally occurring antibiotic produced by the soil bacterium Streptomyces coelicolor A3(2).[1] It belongs to a class of cyclopentanone-derived antibiotics and exhibits activity against both Gram-positive and Gram-negative bacteria.[1] The biosynthesis of this compound is of particular interest as it is encoded by genes located on the SCP1 plasmid. Recent research into its biosynthetic pathway has revealed potent intermediates with significant activity against drug-resistant pathogens, highlighting the therapeutic potential of this class of molecules.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation, and an exploration of its biosynthetic pathway.

Physical and Chemical Properties

This compound is a colorless crystalline substance.[3] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.175 g·mol⁻¹ | [1] |

| Appearance | Colorless Needle Crystal | [3] |

| Melting Point | 115°C (with decomposition) | [3] |

| Boiling Point | 341.2 °C | [1] |

| Optical Rotation | [α]D²⁰ +42.3° (c=1 in CHCl₃) | [3] |

| pKa | 3.65 | [3] |

Solubility

| Solvent | Solubility | Reference |

| Benzene | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ethyl acetate | Soluble | [3] |

| Acetone | Soluble | [3] |

| Methanol | Soluble | [3] |

| Water | Soluble | [3] |

| n-hexane | Slightly soluble | [3] |

| Carbon tetrachloride | Slightly soluble | [3] |

Spectroscopic Data

| Technique | Data | Reference |

| UV (Methanol) | λmax: 224 nm | [3] |

| IR (Infrared) | 1740 cm⁻¹, 1720 cm⁻¹ (carbonyl), 1650 cm⁻¹ (unsaturated bond) | [3] |

| ¹H NMR (PMR) | δ 6.03 (1H, d, J=1.45Hz), 5.32 (1H, d, J=1.68Hz), 3.08 (2H, dd, J=1.45 and 1.68 Hz), 2.08 (3H, dd, J=0.92 and 1.1Hz), 1.79 (3H, dd, J=0.92 and 1.1Hz) | [3] |

| Mass Spectrometry | Parent peak at m/z 182 | [3] |

Detailed 1H NMR, 13C NMR, and HMBC spectra are available in supplementary materials from cited research.[4]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces coelicolor

The following protocol is adapted from the literature for the isolation and purification of this compound.[3]

1. Fermentation:

-

Inoculate a suitable liquid medium with a spore suspension of Streptomyces coelicolor.

-

Conduct fermentation under aerobic conditions at 28-30°C for 48-72 hours. Optimal conditions for methylenomycin production include a readily assimilated carbon and nitrogen source.[5]

2. Extraction:

-

Acidify the culture broth to pH 2.0 using hydrochloric acid.

-

Extract the acidified broth with an equal volume of ethyl acetate.

-

Concentrate the ethyl acetate extract in vacuo.

3. Chromatographic Purification:

-

Dissolve the concentrated extract in a minimal amount of chloroform.

-

Apply the solution to a silica gel column packed with chloroform.

-

Elute the column with chloroform.

-

Collect the active fractions and concentrate them in vacuo.

4. Crystallization:

-

Dissolve the concentrated active fraction in a small volume of chloroform.

-

Induce crystallization by adding carbon tetrachloride.

-

Collect the crude crystals by filtration.

-

Recrystallize the crude product from a mixture of chloroform and carbon tetrachloride to obtain pure, colorless needles of this compound.

Biosynthesis and Mechanism of Action

The biosynthesis of this compound in Streptomyces coelicolor is a complex process involving a series of enzymatic reactions encoded by the mmy gene cluster.[6] The proposed pathway begins with the condensation of a diketide with a pentose.[7] A simplified representation of the proposed biosynthetic pathway is shown below.

Recent studies have shown that a biosynthetic intermediate, pre-methylenomycin C lactone, exhibits significantly greater potency against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), compared to this compound itself.[2][8][9][10] This discovery suggests that the exomethylene group, which is modified in the final steps to this compound, is a key pharmacophore.[6] The enhanced activity of the precursor highlights a potential new avenue for antibiotic development by exploring biosynthetic intermediates of known natural products. While the precise molecular target and signaling pathway disrupted by this compound are not yet fully elucidated, its broad-spectrum activity suggests a fundamental cellular process is affected. The lack of observed resistance development to pre-methylenomycin C lactone under laboratory conditions is a promising characteristic for future therapeutic applications.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. sciencedaily.com [sciencedaily.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. sciencealert.com [sciencealert.com]

- 10. scitechdaily.com [scitechdaily.com]

Unveiling a Potent Precursor: A Technical Guide to the Enhanced Antibacterial Activity of a Methylenomycin A Intermediate Against Gram-Positive Bacteria

For Immediate Release

This technical guide provides an in-depth analysis of the antibacterial properties of methylenomycin A and its recently discovered, highly potent biosynthetic intermediate, pre-methylenomycin C lactone, against Gram-positive bacteria. The discovery of this intermediate, which is over 100 times more active than its parent compound, presents a promising new avenue for the development of novel antibiotics to combat drug-resistant pathogens.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, including quantitative data and experimental methodologies.

While the precise mechanism of action of this compound and its precursors against Gram-positive bacteria is still under investigation, this guide consolidates the existing knowledge to facilitate further research and development in this critical area.

Introduction to this compound and the Discovery of a Potent Precursor

This compound is a cyclopentanone-derived antibiotic produced by the soil bacterium Streptomyces coelicolor.[5][6] For decades, it has been recognized for its activity against both Gram-positive and Gram-negative bacteria.[6][7][8] However, recent investigations into its biosynthetic pathway have led to a groundbreaking discovery. By systematically deleting genes involved in the enzymatic production of this compound, researchers have isolated two previously unknown biosynthetic intermediates: pre-methylenomycin C and its cyclized form, pre-methylenomycin C lactone.[1][2][9]

Remarkably, these intermediates, particularly pre-methylenomycin C lactone, have demonstrated significantly enhanced potency against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[1][4][9] This finding suggests that the bacterium may have originally evolved to produce a more powerful antibiotic, which over time was converted to the less potent this compound.[4][9]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound and its intermediates has been quantified using Minimum Inhibitory Concentration (MIC) assays. The data clearly illustrates the superior activity of pre-methylenomycin C lactone against various Gram-positive pathogens.

| Compound | Organism | Strain | Resistance Profile | MIC (µg/mL) |

| Pre-methylenomycin C lactone | Staphylococcus aureus | DSM 21979 | Methicillin and aminoglycoside resistant | 1 |

| Enterococcus faecium | U0317 | Multi-drug resistant | 2 | |

| This compound | Staphylococcus aureus | Drug-resistant strains | Not specified | 256 |

Data compiled from the Journal of the American Chemical Society.[1][10]

Experimental Protocols

The discovery of these potent intermediates was made possible through a series of targeted genetic and analytical experiments. The following is a generalized protocol based on the methodologies described in the primary literature.[1][2][9]

Generation of Gene Deletion Mutants

-

Target Gene Selection: Genes within the methylenomycin biosynthetic gene cluster in S. coelicolor were targeted for in-frame deletion. For example, the deletion of the mmyE gene was crucial for the accumulation of pre-methylenomycin C.[1][2]

-

Construction of Deletion Cassettes: PCR-based methods were used to create deletion cassettes containing flanking regions of the target gene and a selectable marker.

-

Transformation and Allelic Replacement: The deletion cassettes were introduced into S. coelicolor via conjugation or protoplast transformation, followed by selection for double-crossover events to generate the desired in-frame deletion mutants.

Fermentation and Metabolite Extraction

-

Cultivation: The wild-type and mutant S. coelicolor strains were cultivated on a suitable solid or in a liquid medium to promote antibiotic production.

-

Extraction: The culture medium was extracted with an organic solvent (e.g., ethyl acetate) to isolate the produced metabolites.

-

Purification: The crude extracts were then subjected to chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to purify the individual compounds.[11]

Antimicrobial Susceptibility Testing

-

Broth Microdilution Method: The MIC values of the purified compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Strains: A panel of clinically relevant Gram-positive bacteria, including resistant strains, were used as test organisms.

-

Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the bacteria after a defined incubation period.

Visualizing the Discovery Workflow

The logical workflow for the discovery of pre-methylenomycin C lactone can be visualized as follows:

Caption: Workflow for the discovery of pre-methylenomycin C lactone.

Proposed Mechanism of Action: An Area for Future Research

The exomethylene group present in both this compound and its more potent precursors appears to be a key pharmacophore, as its reduction leads to a loss of biological activity.[1] This suggests that this functional group is critical for the interaction with the molecular target within the bacterial cell.

However, the specific cellular target and the downstream effects that lead to bacterial cell death remain to be elucidated. The creation of diverse analogues of pre-methylenomycin C lactone is underway to probe the structure-activity relationship and to identify the mechanism of action.[3][4] Future research will likely focus on:

-

Target Identification Studies: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the bacterial protein(s) that bind to pre-methylenomycin C lactone.

-

Macromolecular Synthesis Assays: Investigating the effect of the compound on key cellular processes like DNA replication, RNA transcription, protein synthesis, and cell wall biosynthesis.

-

Resistance Studies: While initial studies have not shown the rapid development of resistance, further investigation into potential resistance mechanisms will be crucial for the long-term viability of this class of compounds.[4]

The following diagram illustrates the current high-level hypothesis regarding the interaction of pre-methylenomycin C lactone with a bacterial cell, highlighting the unknown elements.

Caption: Hypothesized mechanism of action of pre-methylenomycin C lactone.

Conclusion and Future Directions

The discovery of pre-methylenomycin C lactone as a highly potent antibacterial agent against Gram-positive pathogens marks a significant step forward in the search for new antibiotics. Its activity against drug-resistant strains is particularly promising. The immediate focus for the scientific community will be to elucidate its mechanism of action, which is critical for its further development as a therapeutic agent. The experimental framework outlined in this guide provides a foundation for these future investigations. The simple structure and the potential for scalable synthesis of this compound further enhance its appeal as a promising candidate for preclinical development.[4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Antibiotic for drug-resistant bacteria found in plain sight [labonline.com.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Early Investigations into the Antibacterial Potential of Methylenomycin A: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the foundational research conducted on the antibacterial spectrum of Methylenomycin A, an antibiotic produced by Streptomyces coelicolor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the initial quantitative assessments and experimental methodologies employed in the characterization of this compound.

Introduction

This compound, a cyclopentanone-derived antibiotic, was first isolated from the culture filtrate of a streptomycete identified as Streptomyces vialaceus-ruber.[1] Early investigations into its biological activity revealed a moderate spectrum of antibacterial action, with notable efficacy against certain Gram-negative bacteria.[1] This whitepaper synthesizes the data from these pioneering studies, presenting the antibacterial spectrum, detailing the experimental protocols used, and visualizing the workflow for its antimicrobial assessment.

Antibacterial Spectrum of this compound

The initial antimicrobial activity of this compound was quantified using Minimum Inhibitory Concentration (MIC) assays. The results, as determined by serial two-fold broth and agar dilution methods, are summarized below. The data indicates that this compound is moderately active against Gram-negative bacteria, particularly Proteus vulgaris and Proteus morganii, and exhibits weaker activity against Gram-positive bacteria.[1] It was found to be inactive against mycoplasma, anaerobic bacteria, fungi, and yeast.[1]

| Test Organism | Strain Number | MIC (µg/mL) |

| Escherichia coli | NIHJ | 50 |

| Escherichia coli | K-12 | 50 |

| Shigella sonnei | 50 | |

| Salmonella typhi | T-63 | 50 |

| Salmonella enteritidis | 50 | |

| Proteus vulgaris | OX-19 | 6.25 |

| Proteus morganii | 12.5 | |

| Pseudomonas aeruginosa | >400 | |

| Staphylococcus aureus | 209P | 100 |

| Staphylococcus aureus | Smith | 50 |

| Staphylococcus epidermidis | 100 | |

| Bacillus subtilis | PCI 219 | 50 |

| Sarcina lutea | PCI 1001 | 100 |

| Mycobacterium smegmatis | ATCC 607 | 100 |

Table 1: Minimal Inhibitory Concentrations (MIC) of this compound against various microorganisms.[1]

Experimental Protocols

The early determinations of the antibacterial spectrum of this compound relied on established microbiological techniques. The primary methods employed were serial dilution (both broth and agar) and the cylinder-plate method.

Serial Dilution Method (Broth and Agar)

This method was used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of microorganisms.

-

Preparation of Inoculum: Bacterial strains were cultured in an appropriate broth medium to achieve a standardized cell density.

-

Preparation of Antibiotic Dilutions: A stock solution of this compound was prepared and serially diluted in two-fold increments in either broth or molten agar.

-

Inoculation:

-

Broth Dilution: A standardized suspension of the test microorganism was added to each tube of the diluted antibiotic series.

-

Agar Dilution: A standardized suspension of the test microorganism was streaked onto the surface of the agar plates containing the different concentrations of this compound.

-

-

Incubation: The inoculated tubes or plates were incubated under optimal conditions for the growth of the respective microorganisms.

-

Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Cylinder-Plate Method

This diffusion method was utilized for assessing the antibacterial activity, particularly against E. coli NIHJ JC-2.

-

Preparation of Seeded Agar: A petri dish was filled with 0.5% peptone agar that had been seeded with a standardized inoculum of the test organism, E. coli NIHJ JC-2.[1]

-

Application of Antibiotic: A sterile cylinder (or a filter paper disc) was placed on the surface of the agar. A defined volume of a this compound solution of known concentration was then added to the cylinder.

-

Incubation: The plate was incubated to allow for the diffusion of the antibiotic into the agar and the growth of the bacteria.

-

Measurement of Inhibition Zone: The antibacterial activity was determined by measuring the diameter of the zone of growth inhibition around the cylinder. The size of the zone is proportional to the concentration of the antibiotic and its effectiveness against the test organism.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of this compound using the serial dilution method as described in the early studies.

Caption: Workflow for MIC Determination by Serial Dilution.

Conclusion

The foundational studies on this compound established its antibacterial profile, demonstrating a selective activity primarily against certain Gram-negative bacteria. The methodologies employed, standard for the era, provided the initial quantitative data that has underpinned subsequent research into this antibiotic and its more potent biosynthetic precursors. This technical guide serves as a concise reference to these seminal investigations for the scientific community.

References

Methodological & Application

Purification of Methylenomycin A: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of Methylenomycin A, a cyclopentanone antibiotic produced by Streptomyces coelicolor A3(2) and Streptomyces violaceus-ruber. These guidelines are intended for researchers, scientists, and professionals involved in natural product chemistry, microbiology, and drug development.

This compound is an acidic and lipophilic compound, properties that are central to the design of its purification strategy.[1] The following sections detail a multi-step purification workflow, from initial extraction from bacterial culture to final purification using chromatographic techniques. While specific quantitative data on recovery and purity at each step are not extensively reported in the literature, the protocols provided are based on established methods for the purification of this compound and related compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

| Property | Value/Description | Source |

| Chemical Formula | C₉H₁₀O₄ | [2] |

| Molar Mass | 182.175 g·mol⁻¹ | [2] |

| Appearance | Colorless crystalline substance | [1] |

| Acidity (pKa') | 3.65 | [1] |

| Solubility | Slightly soluble in n-hexane and carbon tetrachloride; fairly soluble in ether, benzene, chloroform, ethyl acetate, acetone, and alcohols. | [1] |

| Boiling Point | 341.2 °C | [2] |

| Flash Point | 141.2 °C | [2] |

Experimental Protocols

The following protocols describe a general workflow for the purification of this compound, beginning with the cultivation of the producing microorganism.

Cultivation of Streptomyces coelicolor

Optimal production of this compound can be achieved by carefully controlling the culture conditions. High phosphate concentrations in the medium have been shown to favor the biosynthesis of methylenomycins over other secondary metabolites.[3][4]

Protocol:

-

Prepare a modified SMMS agar medium containing 5mM each of NaH₂PO₄ and K₂HPO₄.

-

Inoculate the agar plates with spores of Streptomyces coelicolor.

-

Incubate the plates at 30°C for 72 hours.[3]

-

After incubation, freeze the plates overnight to facilitate cell lysis and release of intracellular metabolites.[3]

Extraction of this compound

A solvent extraction method is employed to isolate this compound from the culture.

Protocol:

-

Thaw the frozen agar cultures.

-

Filter the mixture of agar and mycelia through cotton wool, followed by centrifugation at 2000 rpm for 5 minutes to separate the solid and liquid phases.[3]

-

Collect the resulting aqueous supernatant which contains the methylenomycin-related metabolites.[3]

-

Acidify the supernatant to approximately pH 3.

-

Extract the acidified aqueous phase with an equal volume of ethyl acetate. Repeat the extraction twice.[3]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to obtain the crude extract.

Chromatographic Purification

A two-step chromatographic procedure is recommended for the purification of this compound from the crude extract.

This step aims to separate this compound from more polar and non-polar impurities. A similar method has been successfully used for the purification of the related compound, Methylenomycin B.[1]

Protocol:

-

Prepare a silica gel column packed in n-hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of benzene and n-hexane).

-

Load the dissolved extract onto the column.

-

Elute the column with a mixture of benzene and n-hexane (1:1 v/v).[1]

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

-

Pool the relevant fractions and evaporate the solvent.

Reverse-phase HPLC is a powerful technique for the final purification of this compound to a high degree of purity.

Protocol:

-

Dissolve the partially purified product from the silica gel column in the HPLC mobile phase.

-

Use a reverse-phase C18 column (e.g., Agilent C18, 150 x 4.6 mm, 5 µm) for separation.[3]

-

Employ a gradient elution with the following mobile phases:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Methanol with 0.1% formic acid[3]

-

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

-

Remove the organic solvent from the collected fractions in vacuo and lyophilize the remaining aqueous solution to obtain pure this compound.

Crystallization

The final step to obtain highly pure this compound is crystallization.

Protocol:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., methanol).

-

Slowly add a miscible anti-solvent (e.g., cold water or n-hexane) until slight turbidity is observed.

-

Allow the solution to stand at a low temperature (e.g., 4°C) to promote crystal formation. The use of seed crystals may facilitate this process.

-

Collect the crystals by filtration and wash with a small amount of the cold anti-solvent.

-

Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagrams illustrate the key stages in the purification of this compound.

Caption: Overall workflow for the purification of this compound.

Caption: Detailed steps in the extraction and chromatographic purification of this compound.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An integrated approach to studying regulation of production of the antibiotic methylenomycin by Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gene Deletion in Methylenomycin A Biosynthesis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing gene deletion techniques to investigate the biosynthesis of Methylenomycin A in Streptomyces coelicolor. The methodologies described are essential for functional gene analysis, pathway elucidation, and strain improvement for novel antibiotic discovery and development.

Introduction to this compound Biosynthesis

This compound is a cyclopentanone antibiotic produced by Streptomyces coelicolor A3(2).[1][2] The biosynthetic gene cluster (mmy) for methylenomycin is located on the giant linear plasmid SCP1.[3][4][5] Understanding the function of each gene within this cluster is crucial for elucidating the complete biosynthetic pathway and for potentially engineering the production of novel, more potent derivatives. Gene deletion is a fundamental tool for this purpose, allowing researchers to observe the metabolic and phenotypic effects of removing specific genes.

Gene Deletion Methodologies

Several powerful techniques are available for targeted gene deletion in Streptomyces. The choice of method often depends on the specific research goals, the efficiency required, and the available molecular biology tools.

1. Recombineering (PCR-Targeted Gene Replacement): This highly efficient method utilizes λ-Red mediated recombination in Escherichia coli to construct a gene replacement cassette, which is subsequently introduced into Streptomyces for homologous recombination.[6][7] This technique is particularly useful for deleting single genes or entire gene clusters.[7]

2. CRISPR-Cas9 Genome Editing: The CRISPR-Cas9 system has been adapted for robust genome editing in Streptomyces, offering high efficiency for single and multiplex gene deletions, as well as the removal of large biosynthetic gene clusters.[8][9] This system can significantly reduce the time required for genome modification compared to traditional methods.[9]

3. Intergeneric Conjugation: This is the most common and robust method for transferring plasmid DNA, including gene deletion constructs, from an E. coli donor to a Streptomyces recipient.[10][11] The efficiency of conjugation can be influenced by factors such as the growth medium and the concentration of certain ions like CaCl2.[12]

Quantitative Analysis of Gene Deletion Effects

The primary goal of gene deletion in this context is to understand its impact on this compound production. The following table summarizes the observed effects of deleting specific genes within or related to the mmy gene cluster.

| Gene Deleted | Method | Effect on this compound Production | Reference(s) |

| mmyD | Recombineering | Abolished production of all methylenomycin-related metabolites. | [1][2][3][13] |

| mmyF | Recombineering | Abolished this compound production; Methylenomycin C still produced. | [1][2][3][13] |

| mmyO | Recombineering | Abolished this compound production; Methylenomycin C still produced. | [1][2][3][13] |

| mmyE | Recombineering | Accumulation of a novel metabolite, pre-methylenomycin C. | [1][2] |

| mmyR | Recombineering | Boosted this compound titers (MmyR is a repressor). | [3][13] |

| nsdA | Homologous Recombination | Overproduction of Methylenomycin. | [14] |

Experimental Protocols

Protocol 1: Gene Deletion via PCR-Targeted Recombineering

This protocol is adapted from methods used for gene deletion in Streptomyces and specifically for studying the methylenomycin biosynthetic pathway.[6][13]

1. Construction of the Gene Replacement Cassette: a. Design PCR primers to amplify an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV). The primers should have 39-nucleotide extensions homologous to the regions flanking the target gene to be deleted.[6] b. The cassette should also include an origin of transfer (oriT).[6][7] c. Perform PCR using a template plasmid containing the desired resistance cassette and oriT.

2. Recombineering in E. coli: a. Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid, which expresses the λ-Red recombinase system.[15] b. Transform these cells with a cosmid containing the entire methylenomycin biosynthetic gene cluster. c. Induce the expression of the λ-Red system and then electroporate the purified PCR product (gene replacement cassette) into the cells. d. Select for colonies containing the modified cosmid with the target gene replaced by the resistance cassette.

3. Intergeneric Conjugation into Streptomyces coelicolor: a. Isolate the recombinant cosmid from the E. coli BW25113 strain. b. Transform the non-methylating E. coli strain ET12567 containing the helper plasmid pUZ8002 with the recombinant cosmid.[6] c. Prepare a spore suspension of the recipient S. coelicolor strain (e.g., M145, which lacks the SCP1 plasmid). d. Mix the E. coli donor cells with the S. coelicolor spores on a suitable medium (e.g., MS agar) and incubate to allow conjugation to occur.[15] The presence of 60 mM CaCl2 in the medium can significantly increase conjugation frequency.[12] e. Overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants where the modified cosmid has integrated into the chromosome via homologous recombination, resulting in the deletion of the target gene. Nalidixic acid can be used to counter-select the E. coli donor.[15]

4. Verification of Gene Deletion: a. Isolate genomic DNA from the putative mutants. b. Confirm the gene deletion by PCR using primers flanking the deleted region and by Southern blotting.[15]

Protocol 2: CRISPR-Cas9 Mediated Gene Deletion

This protocol provides a streamlined approach for gene deletion in S. coelicolor.[9]

1. Construction of the CRISPR-Cas9 Editing Plasmid: a. Design a specific guide RNA (sgRNA) targeting the gene to be deleted. b. Clone the sgRNA expression cassette into a CRISPR-Cas9 vector for Streptomyces (e.g., pKCcas9dO).[9] This plasmid should also contain the cas9 gene and two homology-directed repair templates flanking the target gene.

2. Plasmid Delivery via Intergeneric Conjugation: a. Transform the CRISPR-Cas9 editing plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002). b. Perform intergeneric conjugation with the recipient S. coelicolor strain as described in Protocol 1, step 3. c. Select for exconjugants on a medium containing the appropriate antibiotic for the CRISPR plasmid.

3. Screening and Verification of Mutants: a. The introduction of the CRISPR-Cas9 plasmid should induce a double-strand break at the target site, which is then repaired by homologous recombination using the provided templates, leading to the deletion of the gene. b. Screen the resulting colonies by PCR to identify those with the desired deletion. Efficiencies can be very high (60-100%).[9] c. Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain by passaging it on non-selective media, if necessary.

Visualizations

Caption: Workflow for gene deletion in Streptomyces using PCR-targeted recombineering.

Caption: Workflow for CRISPR-Cas9 mediated gene deletion in Streptomyces.

Caption: Proposed this compound biosynthetic pathway highlighting genes targeted for deletion.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Late Intermediates in Methylenomycin Biosynthesis Active against Drug-Resistant Gram-Positive Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genetic determination of methylenomycin synthesis by the SCP1 plasmid of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. streptomyces.org.uk [streptomyces.org.uk]

- 7. pnas.org [pnas.org]

- 8. Engineered CRISPR-Cas9 for Streptomyces sp. genome editing to improve specialized metabolite production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Identification of a Gene Negatively Affecting Antibiotic Production and Morphological Differentiation in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Testing of Methylenomycin A Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenomycin A is a cyclopentanone antibiotic produced by Streptomyces coelicolor. While it has been known for some time, recent research has unveiled its biosynthetic pathway and, more importantly, the significantly higher potency of its intermediates, particularly pre-methylenomycin C lactone. This document provides detailed application notes and protocols for the in vitro evaluation of the antibacterial and potential antitumor activities of this compound and its analogs.

Antibacterial Activity Assays

The primary and most well-documented activity of this compound and its derivatives is their antibacterial effect, particularly against Gram-positive bacteria. Recent studies have highlighted that biosynthetic intermediates of this compound are significantly more potent than the final product itself.[1][2][3] Pre-methylenomycin C lactone, an intermediate in the methylenomycin biosynthesis pathway, has been shown to be over 100 times more active against a range of Gram-positive bacteria than this compound.[2][3][4] This intermediate has demonstrated effectiveness against clinically significant drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[3][5][6]

Quantitative Data Summary

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its highly active intermediate, pre-methylenomycin C lactone.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | ~256 | [7] |

| Pre-methylenomycin C lactone | Staphylococcus aureus (MRSA) | 1 | [8] |

| Pre-methylenomycin C lactone | Enterococcus faecium (VRE) | 1-2 | [8] |

Note: The MIC value for this compound against S. aureus is an approximation based on comparative statements in the literature.[7]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its analogs using the broth microdilution method.

Materials:

-

Test compound (this compound or analog)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecium)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Experimental Workflow: Broth Microdilution Assay

Antitumor Activity Assays

Quantitative Data Summary

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | Human Nasopharyngeal Carcinoma (KB) | Data not available | [5] |

| This compound Analogs | Human Nasopharyngeal Carcinoma (KB) | Promising activity reported | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Test compound (this compound or analog)

-

Human cancer cell line (e.g., KB cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Experimental Workflow: MTT Assay

Mechanism of Action: Potential Signaling Pathways

The precise molecular target and mechanism of action for this compound are not yet fully elucidated in the available literature. However, based on the general mechanisms of other antibiotics, several potential pathways could be investigated. The exomethylene group present in this compound and its active intermediates is considered a key pharmacophore.[8]

Putative Antibacterial Mechanisms of Action

The following diagram illustrates general signaling pathways that are common targets for antibiotics and could be explored for this compound.

References

- 1. livescience.com [livescience.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. monash.edu [monash.edu]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Synthesis and in vitro activity of some methylenomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciencealert.com [sciencealert.com]

- 7. Researchers chance upon ‘highly potent’ antibiotic. It may help tackle antimicrobial resistance [theprint.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Methylenomycin A

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methylenomycin A is an antibiotic produced by Streptomyces coelicolor. Recent research has highlighted its activity against Gram-positive bacteria, including clinically significant drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)[1][2]. Furthermore, a biosynthetic precursor, pre-methylenomycin C lactone, has been identified as being significantly more potent[3][4][5]. Accurate determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the efficacy of these antimicrobial agents, guiding further research, and informing potential clinical applications.